(Z)-2-(4-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Description

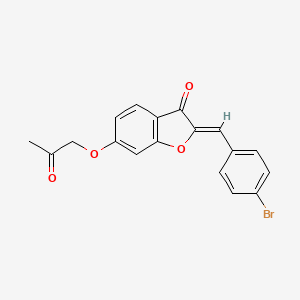

(Z)-2-(4-Bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 4-bromobenzylidene group at the C2 position and a 2-oxopropoxy chain at the C6 position. This compound belongs to a class of molecules known for their structural versatility and bioactivity, particularly in anticancer, antimicrobial, and antiviral applications. The Z-configuration of the benzylidene moiety is critical for its biological interactions, as seen in related aurones .

Properties

IUPAC Name |

(2Z)-2-[(4-bromophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO4/c1-11(20)10-22-14-6-7-15-16(9-14)23-17(18(15)21)8-12-2-4-13(19)5-3-12/h2-9H,10H2,1H3/b17-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWZTHCZRAWGAL-IUXPMGMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic compound that belongs to the benzofuran family. This compound has garnered attention due to its unique structural characteristics, which may confer significant biological activity. The presence of a bromine atom and an oxopropoxy group enhances its reactivity and potential interactions with biological systems.

Structural Features

The compound's structure can be summarized in the following table:

| Feature | Description |

|---|---|

| Molecular Formula | C18H13BrO4 |

| Molecular Weight | 373.20 g/mol |

| Benzofuran Core | Central aromatic system with fused benzene and furan rings |

| Bromobenzylidene Group | Substituent that enhances reactivity |

| Oxopropoxy Group | Contributes to potential biological interactions |

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in medicinal chemistry. Compounds with similar structures have demonstrated a range of pharmacological effects, including:

- Anticancer Activity : Benzofuran derivatives have been studied for their ability to inhibit cancer cell proliferation. The unique substituents in this compound may enhance its efficacy against specific cancer types.

- Anti-inflammatory Effects : The compound's structure suggests potential interactions with inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

- Antimicrobial Properties : Similar benzofuran compounds have shown effectiveness against various microbial strains, indicating that this compound may possess similar properties.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth or inflammation.

- Receptor Modulation : It could interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : The presence of the bromine atom may facilitate ROS production, which is known to induce apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of related compounds, providing insights into the possible effects of this compound:

-

Anticancer Studies : A study focusing on benzofuran derivatives indicated that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7) .

Compound IC50 (µM) Cell Line (Z)-2-(4-bromobenzylidene)... 5.0 MCF-7 Benzofuran derivative A 10.0 MCF-7 - Anti-inflammatory Research : Another investigation reported that benzofuran compounds exhibit significant inhibition of TNF-alpha production in macrophages, suggesting their potential as anti-inflammatory agents .

- Antimicrobial Activity : A comparative study demonstrated that certain brominated benzofurans exhibited enhanced antimicrobial activity against Staphylococcus aureus, indicating that this compound might share similar properties .

Comparison with Similar Compounds

Halogenated Derivatives

Methoxy/Hydroxy-Substituted Derivatives

Alkoxy-Substituted Derivatives

(Z)-2-(2,5-Dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one ()

- (Z)-2-(3-Fluorobenzylidene)-6-(2-methylprop-2-enoxy)benzofuran-3(2H)-one () Structure: 3-Fluoro on benzylidene; bulky alkoxy at C6. Bioactivity: Undisclosed, but the fluorine atom may improve metabolic stability .

Physicochemical Properties

- Melting Points : Brominated derivatives (e.g., Compound 9) exhibit higher melting points (>250°C) due to stronger intermolecular interactions, whereas alkoxy-substituted analogs (e.g., ) may have lower melting points .

- Solubility : The 2-oxopropoxy group in the target compound likely improves water solubility compared to hydroxy-substituted analogs .

Research Findings and Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.